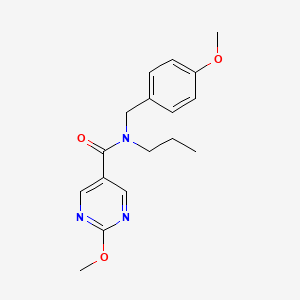

![molecular formula C20H29N7O2 B4446767 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1-[2-(1-piperidinyl)ethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4446767.png)

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1-[2-(1-piperidinyl)ethyl]-3,7-dihydro-1H-purine-2,6-dione

Overview

Description

The compound is a purine derivative. Purines are biologically significant and are found in many important biomolecules, such as DNA, RNA, and ATP . The presence of the 3,5-dimethyl-1H-pyrazol-1-yl group could potentially impart unique properties to the compound .

Molecular Structure Analysis

The compound contains a purine ring, which is a fused ring system composed of a pyrimidine ring and an imidazole ring . It also contains a 3,5-dimethyl-1H-pyrazol-1-yl group, which is a type of azole, a class of five-membered nitrogen-containing heterocycles .Chemical Reactions Analysis

The reactivity of this compound would likely depend on the specific substituents present on the purine and pyrazole rings. For example, the ethyl and methyl groups might be susceptible to reactions like oxidation or halogenation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the purine and pyrazole rings might make the compound more polar and increase its boiling point .Scientific Research Applications

Drug Design and Development

Heterocyclic compounds, such as pyrazoles and thiazoles, have garnered significant attention in drug design due to their diverse biological activities. The incorporation of different heterocyclic systems into a single molecule often leads to enhanced activities compared to their parent rings alone. Compound 1, with its pyrazole and thiazole moieties, could serve as a scaffold for developing novel drugs with antibacterial, antifungal, anti-inflammatory, or antitumor properties .

Metal Complex Ligands

Polyazoles, including pyrazoles, have been proposed as promising ligands in metal complexes. Researchers have studied them extensively for their potential applications in catalysis, medicine, and biomimetic studies. Compound 1’s unique structure could contribute to the development of metal complexes with tailored properties .

Antileishmanial and Antimalarial Activities

The hydrazine-coupled pyrazole derivatives, like Compound 1, have shown promise in combating parasitic diseases. Evaluating their efficacy against Leishmania and Plasmodium species could reveal their potential as antileishmanial and antimalarial agents .

Cytotoxicity and Cancer Research

In vitro cytotoxicity studies using cancer cell lines (cervix, colon, breast, glioma, neuroblastoma, and lung) can shed light on Compound 1’s potential as an anticancer agent. Comparing its activity to standard drugs like 5-fluorouracil provides valuable insights .

Anti-Tubercular Potential

Derivatives of Compound 1, such as 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole, have demonstrated potent anti-tubercular activity. Investigating Compound 1 itself against Mycobacterium tuberculosis strains could be worthwhile .

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with various enzymes and receptors .

Mode of Action

Based on its structural similarity to other pyrazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Pyrazole derivatives have been reported to influence various biochemical pathways, including those involved in inflammation, cancer, and infectious diseases .

Pharmacokinetics

Similar compounds have been found to have high solubility, which could potentially enhance their bioavailability .

Result of Action

Similar compounds have shown a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects .

properties

IUPAC Name |

8-(3,5-dimethylpyrazol-1-yl)-7-ethyl-3-methyl-1-(2-piperidin-1-ylethyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N7O2/c1-5-25-16-17(21-19(25)27-15(3)13-14(2)22-27)23(4)20(29)26(18(16)28)12-11-24-9-7-6-8-10-24/h13H,5-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPFQLOAMQDVOFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CCN4CCCCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-diethyl-2-({4-[(2-thienylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B4446686.png)

![4-[ethyl(methylsulfonyl)amino]-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4446694.png)

![N-[3-(1-azepanyl)propyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B4446711.png)

![N-{2-methyl-5-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B4446726.png)

![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B4446731.png)

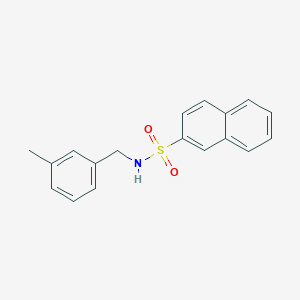

![N-[4-(1-piperidinyl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4446736.png)

![2-(3,4-dimethylphenoxy)-N-[3-(1-piperidinyl)propyl]acetamide](/img/structure/B4446742.png)

![2-(2,5-dimethoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B4446760.png)

![2-methyl-7-(4-methyl-1-piperazinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4446764.png)

![[5-({cyclopentyl[(3-methyl-2-thienyl)methyl]amino}methyl)-2-furyl]methanol](/img/structure/B4446768.png)

![N-[2-(2-amino-4,5-dimethoxyphenyl)ethyl]acetamide](/img/structure/B4446775.png)

![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4446777.png)